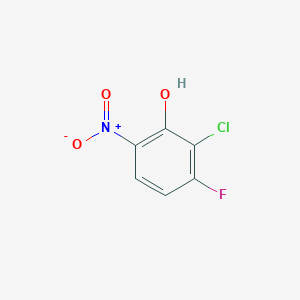

2-Chloro-3-fluoro-6-nitro-phenol; 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

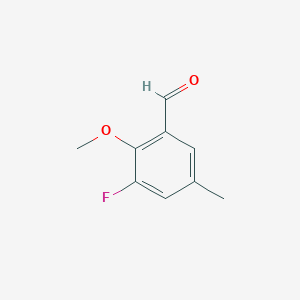

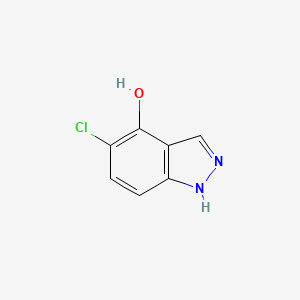

2-Chloro-3-fluoro-6-nitro-phenol is a chemical compound with the molecular formula C6H3ClFNO3 . It is a derivative of phenol, which is a type of aromatic compound widely used in the chemical industry .

Synthesis Analysis

The synthesis of 2-Chloro-3-fluoro-6-nitro-phenol could potentially involve the nitration of aniline followed by replacement of the amino group via its diazonium derivative . Another possible method could be the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-fluoro-6-nitro-phenol consists of a phenol ring with chlorine, fluorine, and nitro groups attached to it . The exact positions of these groups on the phenol ring can be determined using various spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-3-fluoro-6-nitro-phenol could include electrophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, making the phenol ring more susceptible to electrophilic attack . Additionally, the compound could undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by a nucleophile .Physical And Chemical Properties Analysis

2-Chloro-3-fluoro-6-nitro-phenol has a molecular weight of 191.544 Da . It has a density of 1.7±0.1 g/cm³, a boiling point of 260.0±40.0 °C at 760 mmHg, and a flash point of 111.1±27.3 °C . The compound has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .作用機序

Target of Action

It is known that phenolic compounds, such as this one, often interact with proteins and enzymes in biological systems . They can also interact with cell membranes, potentially altering their properties and functions .

Mode of Action

Phenolic compounds are known to interact with biological targets through various mechanisms, including hydrogen bonding, hydrophobic effects, and covalent bonding . The presence of the nitro group might enhance the reactivity of the compound, potentially leading to the formation of reactive intermediates that could modify cellular components .

Biochemical Pathways

Phenolic compounds are known to interfere with several biochemical pathways, often through their antioxidant properties . They can scavenge free radicals, chelate metal ions, and inhibit enzymes involved in the generation of reactive oxygen species .

Pharmacokinetics

Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine . The presence of the chloro, fluoro, and nitro groups might influence these properties, potentially affecting the compound’s bioavailability .

Result of Action

Phenolic compounds can induce a variety of cellular responses, including alterations in cell signaling, gene expression, and cell cycle progression . They can also induce oxidative stress and apoptosis in certain cell types .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3-fluoro-6-nitro-phenol. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s reactivity and interactions with biological targets . Moreover, the compound’s stability and activity might be influenced by light, humidity, and storage conditions .

Safety and Hazards

将来の方向性

Future research on 2-Chloro-3-fluoro-6-nitro-phenol could focus on its potential applications in the synthesis of pharmaceuticals and agrochemicals . Additionally, new methods for the selective synthesis of fluorinated organic compounds, including 2-Chloro-3-fluoro-6-nitro-phenol, could be explored .

特性

IUPAC Name |

2-chloro-3-fluoro-6-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-5-3(8)1-2-4(6(5)10)9(11)12/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCARKIURUHJFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-fluoro-6-nitrophenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。